molecular formula C13H13NO3 B3038686 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione CAS No. 885956-73-0

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione

Cat. No. B3038686
M. Wt: 231.25 g/mol
InChI Key: PMPSADXJSJCNFQ-UHFFFAOYSA-N
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Description

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 5-benzyltetrahydro-1H-furo [3,4-c]pyrrole-1,3 (3aH)-dione .


Molecular Structure Analysis

The InChI code for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is 1S/C13H13NO3/c15-12-10-7-14 (8-11 (10)13 (16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is a solid at room temperature .

Scientific Research Applications

Ionophore for Sensor Applications

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione derivatives have been studied for their potential as ionophores in sensor applications. A study by Cordaro et al. (2011) on a related molecule demonstrated its capacity to bind metal cations, particularly potassium, suggesting potential use in sensor technology (Cordaro et al., 2011).

Organic Field Effect Transistors and Polymer Solar Cells

Derivatives of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione have been used in the design of low-band-gap donor–acceptor copolymers for organic field effect transistors (OFETs) and polymer solar cells. Yuan et al. (2012) synthesized copolymers with enhanced device performances and thermal stability, showing significant application in electronics (Yuan et al., 2012).

Electropolymerization for Electronic Applications

Research has been conducted on the electropolymerization of thieno[3,4-c]pyrrole-4,6-dione based monomers, which are related to 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. Çakal et al. (2020) investigated the effects of different heteroatoms on the redox and optical properties of the polymers, indicating applications in electronic devices (Çakal et al., 2020).

Molecular and Crystal Structure Studies

The molecular and crystal structures of compounds related to 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione have been studied to understand their properties. Fujii et al. (2002) analyzed the structure of a related compound, providing insights into its potential applications in pigment and other chemical industries (Fujii et al., 2002).

properties

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-10-7-14(8-11(10)13(16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPSADXJSJCNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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